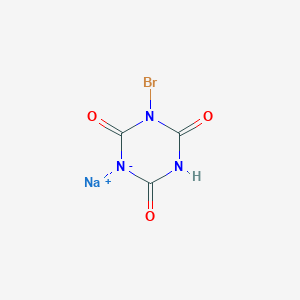
(+)-Alpha-cedrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Alpha-cedrene is a sesquiterpene hydrocarbon found in the essential oils of cedarwood. It is known for its woody, balsamic aroma and is widely used in the fragrance industry. This compound is also of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Alpha-cedrene can be synthesized through several methods, including the cyclization of farnesyl pyrophosphate. This process typically involves the use of acid catalysts under controlled temperature and pressure conditions to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, this compound is primarily obtained through the distillation of cedarwood oil. The oil is subjected to fractional distillation, where this compound is separated based on its boiling point. This method is efficient and widely used due to the abundance of cedarwood oil.
Chemical Reactions Analysis
Types of Reactions
(+)-Alpha-cedrene undergoes various chemical reactions, including:
Oxidation: This reaction can produce cedrol, a valuable compound in the fragrance industry.
Reduction: Reduction of this compound can yield dihydro-cedrene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Cedrol
Reduction: Dihydro-cedrene
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
(+)-Alpha-cedrene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in traditional medicine.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (+)-Alpha-cedrene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cedrol: A related sesquiterpene alcohol with similar fragrance properties.
Beta-cedrene: Another sesquiterpene found in cedarwood oil, differing in its molecular structure.
Thujopsene: A sesquiterpene with a similar structure but different biological activities.
Uniqueness
(+)-Alpha-cedrene is
Properties
CAS No. |
35964-52-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15+/m0/s1 |
InChI Key |
IRAQOCYXUMOFCW-KYEXWDHISA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C |
Canonical SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




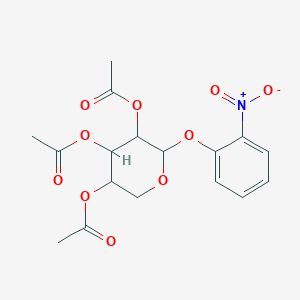

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
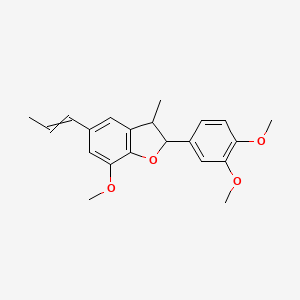
![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
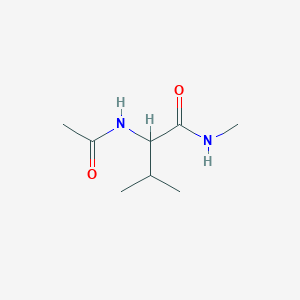
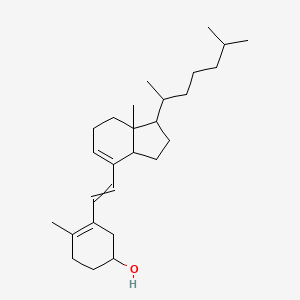
![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)

![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
